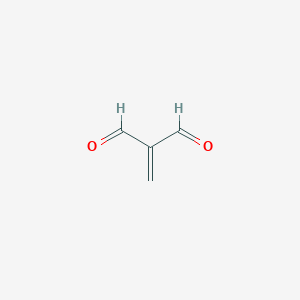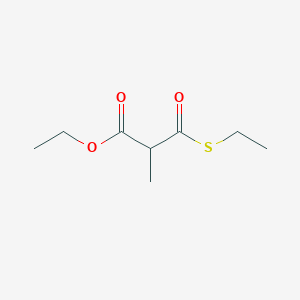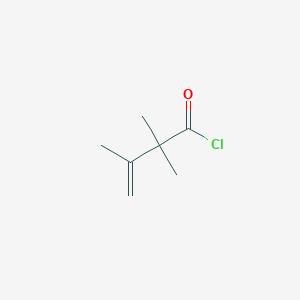
(4R)-4-(Phenylsulfanyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-(Phenylsulfanyl)azetidin-2-one is a chiral azetidinone derivative. Azetidinones are four-membered lactams, which are important structural motifs in medicinal chemistry due to their presence in various bioactive compounds, including β-lactam antibiotics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-(Phenylsulfanyl)azetidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-amino acid derivative with a phenylsulfanyl group, followed by cyclization to form the azetidinone ring. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for azetidinone derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-(Phenylsulfanyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction of the azetidinone ring can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to β-lactam antibiotics suggests potential antibacterial activity.
Medicine: It may serve as a lead compound for the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4R)-4-(Phenylsulfanyl)azetidin-2-one depends on its specific interactions with molecular targets. In the context of antibacterial activity, it may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins, similar to β-lactam antibiotics. The phenylsulfanyl group may also interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-4-(Phenylsulfanyl)azetidin-2-one: Unique due to the presence of the phenylsulfanyl group.
Azetidin-2-one: Lacks the phenylsulfanyl group, but shares the azetidinone core.
β-Lactam antibiotics: Contain the azetidinone ring and exhibit antibacterial activity.
Uniqueness
This compound is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties compared to other azetidinone derivatives.
Propiedades
| 85270-00-4 | |
Fórmula molecular |
C9H9NOS |
Peso molecular |
179.24 g/mol |
Nombre IUPAC |
(4R)-4-phenylsulfanylazetidin-2-one |
InChI |
InChI=1S/C9H9NOS/c11-8-6-9(10-8)12-7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11)/t9-/m1/s1 |
Clave InChI |
IQVDSMUMVVBIQZ-SECBINFHSA-N |
SMILES isomérico |
C1[C@H](NC1=O)SC2=CC=CC=C2 |
SMILES canónico |
C1C(NC1=O)SC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)


![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)





